7-epi-alpha-Eudesmol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123123-38-6 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2S,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1 |
InChI Key |
FCSRUSQUAVXUKK-KCQAQPDRSA-N |
SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@H](CC2)C(C)(C)O)C |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C |
Synonyms |
eudesmol,7-epi-α-eudesmol |
Origin of Product |
United States |
Natural Sources and Isolation of 7 Epi Alpha Eudesmol
The primary natural source of 7-epi-alpha-eudesmol is the essential oil of Amyris balsamifera, a tree native to the Caribbean, also known as West Indian Sandalwood. scentree.co The essential oil is obtained through steam distillation of the wood. scentree.co Chemical analyses of Amyris balsamifera essential oil have revealed that this compound can be a major constituent, with its concentration varying. Some analyses have reported its presence at around 7% to 15% of the total oil composition. scentree.comdpi.com In one particular analysis, this compound was identified as a major component at 23.6%. researchgate.net
The isolation of this compound from the essential oil typically involves chromatographic techniques. While specific, detailed isolation protocols for this compound are not extensively published, the general procedure for separating components of essential oils involves fractional distillation followed by column chromatography on silica gel or other stationary phases.
In addition to its presence in terrestrial plants, this compound has also been identified as a metabolite from a marine source. It was reported to be isolated from an Antarctic sponge, highlighting the diversity of organisms capable of biosynthesizing this particular sesquiterpenoid.
Biological Activities of 7 Epi Alpha Eudesmol
The biological activities specifically attributed to isolated 7-epi-alpha-eudesmol are not yet extensively documented in scientific literature. Much of the research on eudesmol isomers has focused on the more abundant alpha- and beta-eudesmol. However, there is some evidence to suggest potential bioactivity.
A study investigating the antimycobacterial activity of various essential oils reported that the essential oil of Amyris balsamifera, which contains this compound as a major constituent (23.6% in the studied sample), exhibited moderate activity against Mycobacterium kansasii. researchgate.net While this activity is attributed to the essential oil as a whole, the high concentration of this compound suggests it may contribute to this biological effect. Further research on the pure compound is necessary to confirm its specific antimicrobial properties.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches
Total synthesis provides a means to access these natural products from simple, achiral starting materials, allowing for the confirmation of their absolute stereochemistry and enabling the preparation of analogs for structure-activity relationship studies.
Synthesis from Thujone-Derived Tricyclic Intermediates
A notable approach to the synthesis of eudesmol isomers involves the use of thujone-derived tricyclic intermediates. For instance, the synthesis of (-)-alpha-Eudesmol has been accomplished starting from thujone. This strategy typically involves key steps such as cyclopropanation of thujone to form a tricyclic ketone, followed by reduction of the ketone to an alcohol. Subsequent functionalization, for example through allylic oxidation, can then yield the target eudesmol structure.
Palladium-Catalyzed Enantioselective Alkylation for Quaternary Center Formation
A significant hurdle in the synthesis of eudesmanoids is the construction of the all-carbon quaternary stereocenter at C10. A powerful strategy to address this challenge is the use of palladium-catalyzed enantioselective alkylation. acs.orgresearchgate.netcaltech.eduresearchgate.net This method has been successfully employed in a formal synthesis of (−)-α-eudesmol. acs.org The key transformation involves the asymmetric alkylation of vinylogous β-ketoesters using a palladium catalyst, which effectively forges the C(10) quaternary center. acs.org This reaction often proceeds with high yield and enantioselectivity, providing a streamlined route to the eudesmane (B1671778) skeleton. researchgate.netcaltech.edu The use of chiral ligands, such as PHOX or Trost ligands, is crucial for inducing high enantioselectivities in these transformations. rsc.orgacs.org
Diastereoselective Hydrogenation in Synthetic Pathways
Following the formation of the quaternary center, subsequent transformations are required to establish the remaining stereocenters. Diastereoselective hydrogenation is a key step in many synthetic routes to eudesmanoids. acs.org After the palladium-catalyzed alkylation, an olefin is often present in the molecule. The hydrogenation of this double bond can be directed by the existing stereocenters to create the desired syn stereochemistry at C(7). acs.org This step has been shown to proceed with high diastereoselectivity, for instance, achieving an 87% yield in one reported synthesis.
Comparative Synthetic Methods and Yield Optimization
The efficiency of isolating 7-epi-alpha-eudesmol and related compounds can vary significantly depending on the chosen method. Traditional hydrodistillation from plant sources often results in lower yields (0.5–1.2%) and requires long extraction times (6–24 hours). Microwave-assisted hydrodistillation (MAHD) has emerged as a more efficient alternative, offering slightly higher yields (0.8–1.5%) with significantly reduced extraction times (2–6 hours). mdpi.comimist.ma
In contrast, total synthesis and semi-synthesis offer much higher yields, typically in the range of 40–60% and 50–70%, respectively, although they are more time-consuming and less scalable than extraction methods. Optimization of extraction parameters, such as microwave power and extraction temperature, is crucial for maximizing the yield and quality of the essential oil. For example, using 80% microwave power at 70°C for 30 minutes has been identified as optimal for extracting related compounds from Magnolia bark.
Semi-synthetic Transformations and Analog Preparation
Semi-synthesis, starting from readily available natural products, provides an alternative and often more practical route to this compound and its analogs. For example, (-)-carvone (B1668593) can be converted into eudesmol isomers through a sequence of reactions including epoxidation, acid-catalyzed rearrangement, Grignard addition, and oxidation.
Furthermore, strategic functionalization of synthetic intermediates allows for the preparation of various eudesmane analogs. For instance, following a site-selective epoxidation, regioselective ring-opening of the epoxide with a reducing agent like lithium aluminum hydride, followed by hydrogenation, can yield compounds like 4-epiajanol. chemrxiv.org This can then be further transformed, for example, by treatment with triphosgene (B27547) to produce 7-epieudesmacarbonate. chemrxiv.org These semi-synthetic transformations are invaluable for creating a library of related compounds to explore their biological activities.
General Pharmacological Profiling
7-epi-α-Eudesmol is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds. biosynth.com It is found as a constituent in the essential oils of various plants, including Laggera alata, Callicarpa americana, Amyris balsamifera, Thymus funkii, and Thymus longiflorus. wikidata.org Research indicates that essential oils containing 7-epi-α-eudesmol have been investigated for several potential therapeutic properties. For instance, an essential oil from Valeriana rigida roots, containing 7-epi-α-eudesmol as a notable component, demonstrated anti-inflammatory activity comparable to aspirin (B1665792) in an in-vitro model. mdpi.com Additionally, essential oils from Eugenia valvata, which also contain 7-epi-α-eudesmol, have shown strong anti-acetylcholinesterase activity, suggesting a potential for further investigation in the context of Alzheimer's disease. nih.gov Studies on essential oils from Psychotria laui leaves, where 7-epi-α-eudesmol is a major compound, have pointed towards significant anti-inflammatory and cytotoxic properties. researchgate.netresearchgate.net
Anti-inflammatory Activity Research
The anti-inflammatory potential of 7-epi-α-eudesmol has been primarily explored through studies on essential oils in which it is a constituent.
Inhibition of Nitric Oxide Production in Macrophages
Research on the essential oil of Psychotria laui leaves, which contains 6.5% 7-epi-α-eudesmol, demonstrated notable anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC50 value of 19.48 ± 1.53 µg/mL. researchgate.net Similarly, the essential oil from Cinnamomum insularimontanum leaves, containing α-eudesmol (the isomer of 7-epi-α-eudesmol), also showed significant dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells. nchu.edu.tw Another study investigating the essential oil of Tetradenia riparia stems found that it inhibited nitric oxide production with an EC50 of 76 µg/mL. mdpi.com These findings suggest that essential oils rich in eudesmol isomers, including 7-epi-α-eudesmol, may exert anti-inflammatory effects by modulating NO production.
Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB)
While direct studies on 7-epi-α-eudesmol's effect on the NF-κB pathway are limited, research on related compounds and essential oils provides some insight. The anti-inflammatory actions of many natural compounds are known to be mediated through the inhibition of the NF-κB signaling pathway. nih.govmdpi.commdpi.com For example, β-eudesmol has been shown to decrease the activity of NF-κB. researchgate.net Essential oils containing various bioactive compounds have demonstrated the ability to suppress the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression. mdpi.com Given that essential oils containing 7-epi-α-eudesmol exhibit anti-inflammatory properties, it is plausible that modulation of the NF-κB pathway may be one of the underlying mechanisms, though direct evidence is needed to confirm this.
Cytotoxic and Anti-proliferative Effects
The potential of 7-epi-α-eudesmol as a cytotoxic agent has been suggested through the evaluation of essential oils containing this compound.
Efficacy against Various Cancer Cell Lines
The essential oil of Psychotria laui leaves, with 7-epi-α-eudesmol as a major component, exhibited potent cytotoxicity against the human lung adenocarcinoma cell line (SK-LU-1) with an IC50 value of 8.49 ± 0.73 µg/mL. researchgate.net In another study, the essential oil from Baccharis pluricapitulata, which also contains 7-epi-α-eudesmol, was cytotoxic against four cancer cell lines: SK-MEL, KB, BT-549, and SK-OV-3, with IC50 values ranging from 39 to 90 μg/mL. embrapa.br Furthermore, an n-hexane fractionated extract of Conamomum vietnamense rhizomes, rich in α-eudesmol, showed cytotoxic effects against five human cancer cell lines: MCF-7, SK-LU-1, HeLa, MKN-7, and HL-60, with IC50 values ranging from 59.04 to 172.43 µg/mL. botanicalsciences.com.mxbotanicalsciences.com.mx
Please find below an interactive data table summarizing the cytotoxic efficacy of essential oils containing eudesmol isomers against various cancer cell lines.
| Essential Oil/Extract Source | Active Component(s) | Cancer Cell Line | IC50 (µg/mL) |
| Psychotria laui (leaves) | 7-epi-α-eudesmol (6.5%) | SK-LU-1 (human lung adenocarcinoma) | 8.49 ± 0.73 |
| Baccharis pluricapitulata | 7-epi-α-eudesmol | SK-MEL (melanoma) | 43–81 |
| KB (oral epidermoid carcinoma) | 57–90 | ||
| BT-549 (breast carcinoma) | 47–75 | ||
| SK-OV-3 (ovarian carcinoma) | 39–70 | ||
| Conamomum vietnamense (rhizomes) | α-eudesmol (26.84%) | HL-60 (human acute leukemia) | 59.04 ± 2.32 |
| MCF-7 (human breast carcinoma) | 61.99 ± 3.02 | ||
| MKN-7 (human gastric carcinoma) | 64.60 ± 3.40 |
Induction of Apoptosis Mechanisms
Antimicrobial Activity Studies
The antimicrobial potential of this compound has been explored within the broader context of essential oil research, where it is often identified as a constituent. These studies provide insights into its possible role in combating various microbial pathogens.
Antibacterial Properties
While direct studies on the isolated this compound are limited, its presence in essential oils with demonstrated antibacterial efficacy suggests a potential contribution to this activity. For instance, essential oils from certain Eucalyptus species, which contain this compound, have been investigated for their effects against a range of bacteria. Research on the essential oil of Eucalyptus patellaris, which includes this compound as a minor component (1.8%), has been part of broader screenings of Eucalyptus oils for antibacterial effects. However, the specific contribution of this compound to the observed activity is not individually quantified. Similarly, this compound has been identified in essential oils from other plants that have been documented for their antibacterial properties.
Antifungal Properties
The antifungal activity of essential oils containing this compound has also been a subject of investigation. For example, the essential oil from the wood of Phoebe bournei was found to contain this compound (6.53%) and exhibited strong inhibitory effects against the dermatophytes Microsporum gypseum and Epidermophyton floccosum. While these findings are promising, the research attributes the activity to the essential oil as a whole, without isolating the specific effect of this compound.
Neurobiological and Anxiolytic Studies
Direct research into the neurobiological and anxiolytic effects of this compound is not extensively documented in the available scientific literature. However, significant research has been conducted on its isomer, alpha-eudesmol (B1203450) , which has demonstrated notable effects on the nervous system. These findings provide a valuable context for potential future research into the specific activities of this compound.
P/Q-type Calcium Channel Blockade
Research has identified alpha-eudesmol as a blocker of P/Q-type voltage-gated calcium channels. nih.govwikipedia.org These channels are crucial for neurotransmitter release at presynaptic terminals. wikipedia.org Studies have shown that alpha-eudesmol potently inhibits the presynaptic omega-agatoxin IVA-sensitive (P/Q-type) Ca(2+) channel. nih.gov This blockade of calcium influx into nerve terminals can modulate neuronal excitability and signaling. While this mechanism has been established for alpha-eudesmol, it is important to note that similar direct evidence for this compound is currently lacking.
Inhibition of Neurogenic Vasodilation and Plasma Extravasation
The P/Q-type calcium channel blocking activity of alpha-eudesmol has been directly linked to its ability to inhibit neurogenic inflammation. nih.gov Specifically, alpha-eudesmol has been shown to attenuate neurogenic vasodilation in facial skin and decrease dural plasma extravasation, which are key processes in conditions like migraine. nih.govscielo.brresearchgate.net This effect is thought to be due to the presynaptic inhibition of the release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from sensory nerve terminals. nih.gov It is important to reiterate that these findings are specific to alpha-eudesmol , and further research would be necessary to determine if this compound possesses similar inhibitory capabilities.
Anxiolytic Effects and Related Mechanisms (e.g., Acylcarnitine Hydrolase Inhibition)
While direct studies on the anxiolytic effects of this compound are limited, research on related eudesmol isomers provides insight into potential mechanisms. For instance, α-eudesmol has been identified as a potential anxiolytic agent. researchgate.net In silico studies have shown that α-eudesmol and γ-eudesmol possess favorable pharmacokinetic and toxicological profiles for anxiolytic bioactivity. researchgate.net The proposed mechanism involves the inhibition of acylcarnitine hydrolase, which leads to an increase in free acylcarnitine levels, potentially contributing to an anxiolytic effect. researchgate.net Pharmacophoric modeling of these eudesmol isomers revealed significant interaction points with known ligands of acylcarnitine hydrolase, suggesting a structural basis for this activity. researchgate.net Although these findings pertain to its isomers, they suggest a plausible area of investigation for the anxiolytic potential of this compound.
Neuroprotective Potential
Furthermore, related eudesmol compounds have demonstrated direct neuroprotective actions. For example, β-eudesmol has been shown to induce neurite extension in PC-12 cells, a common model for neuronal differentiation, by promoting the phosphorylation of MAPKs (ERK1 and 2). mdpi.com While direct studies on this compound are needed, its presence in essential oils with known neuroprotective properties, such as that from Valeriana rigida, suggests it may contribute to these effects. mdpi.com
Anticholinesterase Activity and Relevance to Neurological Disorders
Several studies have highlighted the anticholinesterase activity of essential oils containing this compound, suggesting its potential relevance in the management of neurological disorders like Alzheimer's disease. acgpubs.orgiastate.eduresearchgate.net Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scielo.br
Essential oils from various plants, including Salvia pichinchensis and Petasites hybridus subsp. ochroleucus, which contain this compound, have demonstrated inhibitory activity against these enzymes. acgpubs.orgiastate.edu For example, the essential oil of Salvia pichinchensis showed selective inhibitory activity against butyrylcholinesterase. researchgate.net Similarly, the essential oil of Eugenia valvata, which also contains this compound, exhibited significant anti-acetylcholinesterase effects. researchgate.net These findings suggest that this compound, as a component of these oils, may contribute to their anticholinesterase properties.
Molecular Targets and Receptor Interactions
The modulation of calcium channels is a potential mechanism of action for this compound. Essential oils containing this compound have been shown to exert effects that are dependent on calcium influx. For example, the vasorelaxant activity of Artemisia campestris essential oil, which contains this compound, appears to be mediated through the modulation of L-type Ca2+ channels. researchgate.netresearchgate.net Pretreatment with calcium channel blockers was found to attenuate the vasorelaxant effect of this oil, suggesting an interaction with these channels. researchgate.net While these studies investigate the whole essential oil, the presence of this compound suggests it may be one of the active constituents responsible for this calcium channel modulation. researchgate.net
In silico studies have investigated the binding affinity of this compound with Protein Tyrosine Phosphatase-1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. researchgate.netnih.gov While other compounds within the same essential oil, such as swertiajaponin, showed a higher binding affinity, this compound was still identified as a potential binder to PTP1B. researchgate.netnih.govresearchgate.net Molecular docking studies predicted that this compound did not form hydrogen bonds with PTP1B but still exhibited a binding energy of -5.9 kcal/mol. nih.gov This suggests a potential, albeit weaker, interaction with this significant therapeutic target.
The lipophilic nature of sesquiterpenes like this compound facilitates their interaction with biological membranes, which can influence various cellular processes. biosynth.com In silico studies have explored the interaction of this compound with a range of receptors. These studies have indicated potential interactions with estrogen receptors, progesterone (B1679170) receptors, and dopamine (B1211576) receptors. nih.gov For instance, 7-epi-β-eudesmol (a stereoisomer) showed notable binding energy with these receptors. nih.gov While these are computational predictions and often refer to isomers, they provide a basis for further experimental validation of this compound's interaction with these and other biological receptors.
Spectroscopic Data
Distribution in Plant Species
The distribution of this compound has been documented in several plant genera. Its occurrence is particularly noted within the complex mixtures of volatile compounds that constitute the essential oils of these plants. The concentration and presence of this compound can vary based on the plant species, geographical location, and the specific part of the plant being analyzed.
Essential Oil Components in Specific Genera and Species
Detailed phytochemical analyses, primarily through gas chromatography-mass spectrometry (GC-MS), have pinpointed the presence and relative abundance of this compound in the essential oils of a diverse range of plant species.
Investigations into the chemical composition of essential oils from the genus Callicarpa have revealed the presence of this compound. In a study of Callicarpa americana (American beautyberry) leaf essential oil collected in north central Mississippi, this compound was identified as one of the major components. nih.gov The analysis of the steam-distilled oil showed that it accounted for 9.4% of the total oil composition. nih.gov This compound has been reported in Callicarpa americana in other phytochemical studies as well. researchgate.netnih.gov
Table 1: Percentage of this compound in Callicarpa americana Essential Oil
| Plant Part | Percentage (%) |
|---|
Within the Cymbopogon genus, while various eudesmol isomers have been identified, the specific occurrence of this compound is not consistently reported as a major constituent in all species. For instance, analysis of the leaf oil of Cymbopogon distans identified a related stereoisomer, 5-epi-7-epi-alpha-eudesmol, at a concentration of 11.2%. nih.gov In studies of other species such as Cymbopogon winterianus and Cymbopogon citratus, other isomers like α-eudesmol and γ-eudesmol were found to be predominant in the root oil, but this compound was not listed among the principal compounds. nih.gov
Table 2: Occurrence of Eudesmol Isomers in Cymbopogon Species
| Species | Compound | Plant Part | Percentage (%) |
|---|---|---|---|
| Cymbopogon distans | 5-epi-7-epi-alpha-eudesmol | Leaf | 11.2 nih.gov |
| Cymbopogon winterianus | α-Eudesmol | Root | 18.9 nih.gov |
The essential oil of Amyris balsamifera, commonly known as West Indian Sandalwood, is a significant source of this compound. researchgate.net A detailed investigation of the oil's composition through GC-MS reported that oxygenated sesquiterpenes constituted 82.5% of the oil, with this compound being one of the major compounds identified. thegoodscentscompany.com This particular study noted that it was the first time this compound had been reported as a natural product. thegoodscentscompany.comthegoodscentscompany.com Other analyses have consistently listed it as a key chemical component of amyris wood essential oil. researchgate.netbaseformula.com
Table 3: Major Sesquiterpenoids in Amyris balsamifera Essential Oil
| Compound | Status |
|---|---|
| Valerianol | Major Component researchgate.netthegoodscentscompany.com |
| This compound | Major Component researchgate.netthegoodscentscompany.com |
| Elemol | Major Component researchgate.netthegoodscentscompany.com |
| beta-Eudesmol | Major Component researchgate.netthegoodscentscompany.com |
| alpha-Eudesmol (B1203450) | Major Component thegoodscentscompany.com |
Phytochemical analysis of the essential oil from the roots of Valeriana rigida, a plant native to the Paramos of Chimborazo in Ecuador, has identified this compound as a significant constituent. nih.gov Using GC-MS and GC-FID with two different stationary phases for analysis, researchers determined the percentage of this compound. The results showed that this compound constituted 5.0% of the essential oil on a non-polar stationary phase and 4.9% on a polar stationary phase. nih.gov
Table 4: Percentage of this compound in Valeriana rigida Root Essential Oil
| Analysis Column | Percentage (%) |
|---|---|
| Non-polar | 5.0 nih.gov |
Several species within the Psychotria genus have been found to contain this compound in their leaf essential oils. A study on Psychotria laui, a plant used in traditional Vietnamese medicine, identified 78 constituents in its essential oil, with this compound being a major component at 6.5%. researchgate.net Similarly, research on the essential oil of Psychotria asiatica leaves revealed 53 different compounds, where this compound was present at a concentration of 4.4%. nih.govresearchgate.net In contrast, a study on Psychotria poeppigiana did not report this compound, instead finding germacrene D and bicyclogermacrene to be the major constituents. nih.gov
Table 5: Percentage of this compound in Psychotria Species Leaf Essential Oil
| Species | Percentage (%) |
|---|---|
| Psychotria laui | 6.5 researchgate.net |
Guarea Genus
The Guarea genus, belonging to the Meliaceae family, is a source of a diverse range of sesquiterpenoids. nih.govresearchgate.net While comprehensive studies have identified numerous eudesmane-type compounds within this genus, specific isolation of this compound is not extensively documented in the available literature. nih.govresearchgate.net However, the presence of other eudesmol isomers, such as α-eudesmol, has been confirmed in species like Guarea cedrata. nih.govresearchgate.net The genus is known to produce a significant number of sesquiterpenoids, which are often extracted through hydrodistillation. nih.govresearchgate.net The chemical composition of essential oils from Guarea species, such as Guarea kunthiana, has been analyzed, revealing a complex mixture of compounds, although this compound was not a major constituent in the cited study. nih.gov
Ferula assa-foetida
Ferula assa-foetida, a plant renowned for its oleo-gum-resin, has been a subject of phytochemical interest. Analysis of the essential oil from the fruit of Iranian F. assa-foetida has confirmed the presence of 5-epi-7-epi-α-eudesmol, a stereoisomer of this compound, at a concentration of 4.89%. brieflands.comresearchgate.net This particular study identified it as one of the major constituents of the oil. brieflands.com Other investigations into the chemical makeup of F. assa-foetida essential oil have revealed a predominance of sulfur compounds and monoterpenes, with the exact composition varying based on the plant's origin and the part of the plant being analyzed. arcjournals.orgareeo.ac.irtandfonline.com For instance, one study on the gum resin's essential oil did not list this compound among the primary components. arcjournals.org
Other Noteworthy Botanical Sources
Beyond the aforementioned genera, this compound has been identified in several other plant species. In Callicarpa americana, it was found to be a major component of the steam-distilled essential oil, constituting 9.4% of the oil. ebi.ac.uk The compound has also been reported in Laggera alata. nih.gov Furthermore, research on Cymbopogon distans leaf oil identified 5-epi-7-epi-alpha-eudesmol as a significant component at 11.2%. ebi.ac.uk While studies on Salvia sclarea (clary sage) have detailed its essential oil composition, with some identifying α-eudesmol and β-eudesmol, the presence of this compound is not consistently reported as a major constituent. nih.govacgpubs.orgresearchgate.net Similarly, the Atractylodes genus is known for producing various eudesmane-type sesquiterpenoids like β-eudesmol and atractylon, but specific data on this compound is less prominent. mdpi.comnih.govresearchgate.net
Methodologies for Isolation and Purification
The extraction and purification of this compound from its natural sources rely on established phytochemical techniques. These methods are designed to separate volatile compounds from the plant matrix and then isolate specific constituents from the resulting mixture.
Hydrodistillation Techniques
Hydrodistillation is a primary method for extracting essential oils from plant materials, including those containing this compound. nih.govbas.bg This technique involves boiling the plant material in water, which causes the volatile compounds to evaporate along with the steam. The vapor is then condensed, and the essential oil, which is immiscible with water, is separated. This method has been successfully employed to obtain essential oils from plants such as Salvia sclarea and Psidium guajava. nih.govscielo.br The yield of essential oil can vary depending on the plant species and the duration of the distillation process. acgpubs.org For example, the hydrodistillation of Salvia sclarea aerial parts yielded between 0.1% and 0.2% (v/w) of essential oil. nih.gov
Steam Distillation Applications
Steam distillation is another effective method for isolating essential oils. In this process, steam is passed through the plant material, which vaporizes the volatile compounds without the need for direct boiling in water. This technique was used to extract the essential oil from Callicarpa americana, which was found to contain a significant amount of this compound. ebi.ac.uk A study on the fruit of Ferula assa-foetida also utilized a steam distillation solvent extraction method to obtain the essential oil for analysis. brieflands.comresearchgate.net
Chromatographic Separation Methods
Following the initial extraction of the essential oil, chromatographic techniques are crucial for the separation and purification of individual compounds like this compound. orgsyn.orgrsc.org Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are standard analytical methods used to identify and quantify the components of an essential oil mixture. brieflands.comnih.gov For the preparative isolation of specific compounds, column chromatography is often employed. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the collection of pure fractions. The selection of the appropriate solvent system (eluent) is critical for achieving effective separation. orgsyn.org
Data Tables
Table 1: Occurrence of this compound and its Isomers in Various Plant Species
| Botanical Source | Compound | Part of Plant | Percentage (%) |
| Ferula assa-foetida | 5-epi-7-epi-α-eudesmol | Fruit | 4.89 brieflands.comresearchgate.net |
| Callicarpa americana | This compound | Not Specified | 9.4 ebi.ac.uk |
| Cymbopogon distans | 5-epi-7-epi-alpha-eudesmol | Leaf | 11.2 ebi.ac.uk |
Advanced Spectroscopic and Chromatographic Characterization
The definitive identification of this compound is achieved through a combination of chromatographic separation and spectroscopic analysis. These methods provide detailed information about its molecular weight, structure, and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of volatile compounds like this compound, which is a component of many essential oils. oup.com In GC, the compound's retention time provides a key identifying characteristic. The Kovats retention index (RI) is a standardized measure used to report these retention times. For this compound, a range of Kovats retention indices has been reported on standard non-polar and polar columns, which helps in its identification within complex mixtures. nih.gov
Table 1: Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard Non-Polar | 1632, 1643, 1698 |
| Semi-Standard Non-Polar | 1641, 1651, 1653, 1655, 1656, 1657, 1658, 1659, 1663, 1667 |
| Standard Polar | 2205, 2244 |
Data sourced from PubChem. nih.gov
Following its separation by gas chromatography, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of the related isomer, β-eudesmol, shows a molecular ion peak [M]+ at m/z 222, corresponding to its molecular weight. oup.com The fragmentation pattern includes characteristic ions that are indicative of the eudesmane skeleton. oup.com While the specific fragmentation pattern for this compound is not detailed in readily available literature, the principles of fragmentation for eudesmol isomers suggest that it would exhibit a similar molecular ion and related fragment peaks resulting from the loss of water (H₂O), a methyl group (CH₃), and an isopropyl group. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Through various NMR experiments, the carbon framework and the precise arrangement of hydrogen atoms can be determined.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. While a specific, detailed data table for this compound is not publicly available in comprehensive databases, the analysis of related eudesmol isomers reveals characteristic signals. These typically include signals for methyl groups, methylene protons in a cyclic system, and a vinylic proton, which are consistent with the eudesmane structure. The precise chemical shifts and coupling constants are critical for determining the relative stereochemistry of the molecule.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. For a C15 sesquiterpenoid alcohol like this compound, the ¹³C NMR spectrum is expected to show 15 distinct signals. These signals correspond to methyl, methylene, methine, and quaternary carbons, including those involved in double bonds and the carbon bearing the hydroxyl group. Although a complete data table for this compound is not readily found in public repositories, its identification in plant extracts has been confirmed through the use of ¹³C-NMR.
To definitively assign the ¹H and ¹³C NMR signals and to establish the complete structure and stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is instrumental in identifying adjacent protons and piecing together the spin systems within the molecule, such as the cyclohexane and cyclopentane rings of the eudesmane core.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons and functional groups within the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining the relative stereochemistry of the molecule by revealing through-space interactions between protons on different parts of the carbon skeleton. The observation of specific NOE correlations helps to define the orientation of substituents, such as the methyl groups and the hydroxyl group, as either axial or equatorial.
The application of these 2D NMR techniques was instrumental in the first report of this compound as a natural product.
Optical Rotary Power Determination
This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation ([α]D).
The synonym "(-)-7-epi-alpha-Eudesmol" found in chemical databases indicates that the naturally occurring form of this compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). nih.gov While the specific numerical value for its optical rotation is not widely cited, this property is a critical piece of data for confirming the absolute configuration of the molecule. The negative sign is a key descriptor in its full chemical identification.
Enantioselective Analysis in Natural Samples
The study of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, is crucial in phytochemistry. longdom.org Stereoisomers are broadly categorized as enantiomers, which are non-superimposable mirror images of each other, and diastereoisomers, which are not mirror images. longdom.org The presence of chiral centers, or carbon atoms attached to four different groups, gives rise to enantiomers. longdom.orgyoutube.com These chiral molecules have the distinct property of optical activity, meaning they can rotate plane-polarized light. longdom.org
Chiral analysis is of paramount importance because enantiomers of the same compound can exhibit markedly different biological and pharmacological activities. frontiersin.org Therefore, determining the specific enantiomeric composition of a natural product like this compound is essential for understanding its authentic biological role and potential applications. The analysis of chiral isomers in natural samples, such as essential oils, is a complex task that requires specialized analytical techniques. frontiersin.orgscispec.co.th
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, particularly when using a chiral stationary phase. scispec.co.thresearchgate.net These specialized columns can separate enantiomers, allowing for their individual identification and quantification. The resolution of enantiomers is critical as they often produce identical mass spectra. scispec.co.th
Research into the essential oil of Amyris balsamifera first reported 7-epi-α-eudesmol as a natural product. researchgate.net This study highlighted its co-occurrence with several of its stereoisomers, including valerianol, α-eudesmol, β-eudesmol, 10-epi-γ-eudesmol, and γ-eudesmol, underscoring the complexity of eudesmane sesquiterpenoid composition in a single natural source. researchgate.net Similarly, the essential oil of Callicarpa americana was found to contain this compound (9.4%) alongside other compounds. ebi.ac.uk
While specific enantiomeric distribution data for this compound is not extensively detailed in the literature, studies on related compounds within the same chemical class and from similar natural sources provide a framework for its potential analysis. For instance, enantiomeric distribution studies have been conducted on monoterpenes and sesquiterpenes in the essential oils of various Salvia species. researchgate.netnih.gov These analyses reveal that the enantiomeric ratio of a given chiral compound can vary significantly between different plant species, and sometimes even within the same species depending on geographical and environmental factors. researchgate.net
The table below summarizes the occurrence of this compound and its known isomers in different plant species, which is the foundational step for any enantioselective investigation.
Occurrence of this compound and its Isomers in Natural Sources
| Compound | Plant Species | Major Co-occurring Compounds | Reference |
|---|---|---|---|
| This compound | Amyris balsamifera | Valerianol, α-Eudesmol, β-Eudesmol, 10-epi-γ-Eudesmol, γ-Eudesmol | researchgate.net |
| This compound | Callicarpa americana | Humulene epoxide II, α-Humulene, β-Pinene, 1-Octen-3-ol | ebi.ac.uk |
| This compound | Cymbopogon distans | Eudesmanediol, 5-epi-7-epi-alpha-eudesmol | ebi.ac.uk |
| 5-epi-7-epi-alpha-Eudesmol | Cymbopogon distans | Eudesmanediol, this compound | ebi.ac.uk |
General Sesquiterpene Biosynthesis Pathways
Sesquiterpenes are a diverse class of natural products built from a 15-carbon (C15) backbone. Their synthesis originates from fundamental metabolic pathways that produce the universal isoprene building blocks.
The Mevalonate (B85504) (MVA) pathway is a critical metabolic route that produces the precursors necessary for the synthesis of a vast array of isoprenoid compounds, including sesquiterpenes. nih.govacs.orgscielo.br This pathway is primarily located in the cytoplasm of the cell. scielo.br The MVA pathway begins with the condensation of acetyl-CoA molecules. scielo.br Through a series of enzymatic reactions, these initial molecules are converted into the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov These two molecules serve as the fundamental building blocks for all terpenoids. While some organisms utilize the alternative methylerythritol phosphate (MEP) pathway for the synthesis of other terpenes like monoterpenes and diterpenes, the MVA pathway is the primary source of C5 units for sesquiterpene biosynthesis in the cytosol. pnas.org
Table 1: Key Enzymes in the Mevalonate (MVA) Pathway
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. scielo.br |
| Hydroxymethylglutaryl-CoA synthase | HMGS | Catalyzes the condensation of acetoacetyl-CoA with another acetyl-CoA to produce HMG-CoA. scielo.br |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key rate-limiting step. |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate-5-phosphate. |
| Phosphomevalonate kinase | PMVK | Converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate. |
| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to yield Isopentenyl pyrophosphate (IPP). scielo.br |
| Isopentenyl pyrophosphate isomerase | IDI | Isomerizes Isopentenyl pyrophosphate (IPP) to Dimethylallyl pyrophosphate (DMAPP). |
Farnesyl pyrophosphate (FPP) is the universal and direct precursor for all sesquiterpenes. wikipedia.orgbrainkart.com This C15 molecule is assembled from the C5 units generated by the MVA pathway. The synthesis of FPP is catalyzed by the enzyme Farnesyl pyrophosphate synthase (FPPS). nih.govmdpi.com This enzyme facilitates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov The resulting linear C15 isoprenoid, FPP, stands at a crucial branch point in isoprenoid metabolism, serving as the substrate for various terpene cyclases that generate the vast diversity of sesquiterpenoid structures. nih.govbrainkart.com
Enzymatic Mechanisms and Biosynthetic Intermediates
The conversion of the linear FPP molecule into the specific bicyclic structure of this compound is orchestrated by specialized enzymes through a cascade of carbocation-driven reactions.
Sesquiterpene synthases (STSs), also known as sesquiterpene cyclases, are the key enzymes responsible for the remarkable structural diversity of sesquiterpenes. nih.govportlandpress.com These enzymes catalyze the transformation of the acyclic FPP into a wide array of cyclic and rearranged hydrocarbon skeletons. nih.gov The process begins with the enzyme-mediated removal of the diphosphate group from FPP, generating a farnesyl carbocation. portlandpress.com This highly reactive intermediate is then guided by the enzyme's active site through a series of complex cyclization and rearrangement reactions. nih.gov The specific three-dimensional shape and amino acid composition of the active site in each STS act as a template, controlling the folding of the flexible FPP substrate and stabilizing specific carbocation intermediates to yield a particular product. nih.gov A 7-epi-α-eudesmol synthase has been identified in streptomycetes, highlighting the specific enzymatic machinery dedicated to forming this compound. acs.org
The formation of the eudesmane skeleton, characteristic of this compound, proceeds through a well-defined cyclization cascade initiated from FPP.
The first committed step in the biosynthesis of many eudesmane and guaiane sesquiterpenes is the 1,10-cyclization of the farnesyl cation. researchgate.net After the initial ionization of FPP, the resulting allylic carbocation attacks the distal C10-C11 double bond. This intramolecular reaction forms a ten-membered ring, leading to the creation of the (E,E)-germacradienyl cation intermediate. researchgate.netresearchgate.net This cyclization is a pivotal branch point; from this germacradienyl cation, the reaction can proceed down various paths. researchgate.net Deprotonation of this cation can lead to the formation of germacrene A, a neutral intermediate that is itself a precursor to many other sesquiterpenes. nih.govnih.gov Alternatively, the germacradienyl cation can undergo further intramolecular reactions, such as a second cyclization, to form bicyclic structures like the eudesmane core. nih.gov
Cyclization Pathways of FPP
Formation of Hedycaryol as a Neutral Intermediate
The initial step in the biosynthesis of many eudesmane-type sesquiterpenoids, including 7-epi-α-eudesmol, involves the ionization of farnesyl diphosphate (FPP), where the diphosphate group is eliminated to form a farnesyl cation. This is followed by a 1,10-cyclization to produce a 10-membered germacradienyl cation. nih.gov Instead of proceeding directly through further cyclizations as a cation, the reaction is often quenched by a water molecule. This capture of the germacradienyl cation by water results in the formation of the neutral sesquiterpene alcohol, hedycaryol. researchgate.net Hedycaryol is a crucial intermediate in the biosynthesis of a wide array of sesquiterpenes. nih.govresearchgate.net Its formation represents a branch point in the pathway, allowing for a deprotonation-reprotonation sequence that enables further skeletal rearrangements. researchgate.net
The role of hedycaryol as a central intermediate is supported by its widespread occurrence in nature and by in vitro enzymatic assays. nih.gov Terpene synthases can convert FPP into hedycaryol, which can then be utilized as a substrate for subsequent cyclization reactions within the same or a different enzyme's active site. nih.govresearchgate.net
| Precursor | Intermediate Cation | Neutral Intermediate |
| Farnesyl Diphosphate (FPP) | Germacradienyl Cation | Hedycaryol |
Reprotonation and Subsequent Cyclization Steps
Once the neutral intermediate hedycaryol is formed, the biosynthetic pathway continues with a reprotonation event to re-initiate the cyclization cascade. researchgate.netnih.gov This reprotonation can occur at one of the double bonds of the hedycaryol molecule. For the formation of eudesmol skeletons, the reprotonation specifically happens at the C1=C10 double bond. nih.gov This step is often directed toward C1, leading to the formation of a tertiary carbocation. nih.gov
Following this reprotonation, a second transannular cyclization occurs. This involves an intramolecular attack of the C6-C7 double bond onto the newly formed carbocationic center at C1. This key step forms the characteristic bicyclic 6-6 ring system of the eudesmane skeleton. nih.govnih.gov Subsequent rearrangements and the final quenching of the resulting carbocation by a water molecule at C7 lead to the formation of the 7-epi-α-eudesmol structure. The stereochemistry of the final product is tightly controlled by the specific terpene synthase enzyme catalyzing the reaction.
| Step | Description | Resulting Structure |
| 1. Reprotonation | Protonation of the C1=C10 double bond of hedycaryol. | Tertiary carbocation at C10. |
| 2. Cyclization | Intramolecular attack from the C6-C7 double bond. | Bicyclic eudesmane carbocation. |
| 3. Termination | Quenching of the carbocation by water. | 7-epi-α-Eudesmol. |
Biosynthetic Insights from Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and to elucidate the mechanisms of biosynthetic pathways. nih.govnih.gov By introducing atoms with a heavier isotope (e.g., deuterium or carbon-13) into a precursor molecule, researchers can track their incorporation into the final product, providing valuable information about bond formations, rearrangements, and the origin of specific atoms. biorxiv.org
Deuterium Oxide Incubation Studies
Incubation of terpene synthases in deuterium oxide (D₂O) is a classic experiment to probe for the involvement of neutral intermediates and reprotonation steps. beilstein-journals.org If a biosynthetic pathway proceeds through a neutral intermediate that is released from the enzyme and then reprotonated by a solvent molecule, the final product will incorporate a deuterium atom from the D₂O.
In the context of 7-epi-α-eudesmol biosynthesis, the formation of the neutral intermediate hedycaryol makes the pathway susceptible to deuterium incorporation. When the cyclization is carried out in D₂O, the reprotonation of hedycaryol at C1 will utilize a deuteron (D⁺) from the solvent instead of a proton (H⁺). beilstein-journals.org The subsequent cyclization cascade will then lead to a deuterated version of 7-epi-α-eudesmol. The location of the incorporated deuterium atom can be determined using techniques like NMR spectroscopy, confirming the site of reprotonation and providing strong evidence for the proposed mechanism involving hedycaryol. beilstein-journals.org
¹³C-Labelled FPP Substrate Experiments
The use of farnesyl diphosphate (FPP) substrates labeled with the stable isotope carbon-13 (¹³C) at specific positions has been instrumental in understanding the complex rearrangements that occur during sesquiterpene biosynthesis. nih.govnih.gov By synthesizing FPP with ¹³C enrichment at a particular carbon atom, researchers can follow the position of that atom throughout the cyclization process. beilstein-journals.org
For the biosynthesis of 7-epi-α-eudesmol, feeding experiments with ¹³C-labeled FPP would allow for the precise mapping of the carbon skeleton's transformation from the linear precursor to the bicyclic product. For instance, using (2-¹³C)FPP would label the C2 position of the initial FPP molecule. beilstein-journals.org Analysis of the resulting 7-epi-α-eudesmol by ¹³C NMR spectroscopy would reveal the final position of this labeled carbon. This information is crucial for confirming the proposed cyclization mechanism, including the 1,10-cyclization to form the germacradienyl cation and the subsequent transannular cyclization to form the eudesmane core. The observed ¹³C-labeling pattern in the product serves as a direct readout of the carbon-carbon bond formations and migrations that have occurred. nih.gov
| Isotopic Label | Precursor | Purpose of Experiment | Expected Outcome for 7-epi-α-Eudesmol Biosynthesis |
| Deuterium (²H) | Deuterium Oxide (D₂O) | To probe for reprotonation of a neutral intermediate. | Incorporation of a deuterium atom at the site of hedycaryol reprotonation. |
| Carbon-13 (¹³C) | ¹³C-labeled FPP | To trace the carbon skeleton rearrangement. | The position of the ¹³C label in the final product confirms the cyclization cascade. |
Genetic and Transcriptomic Aspects of Biosynthesis
The biosynthesis of terpenoids is ultimately controlled at the genetic level. The identification and characterization of the genes encoding the enzymes responsible for these pathways are crucial for understanding their regulation and for potential biotechnological applications.
Identification of Relevant Synthase Genes
The key enzymes responsible for the cyclization of FPP into the vast array of sesquiterpene skeletons are the terpene synthases (TPSs). acs.org For the specific production of 7-epi-α-eudesmol, a dedicated "7-epi-α-eudesmol synthase" is required. ebi.ac.uk These enzymes are encoded by specific genes within the genomes of producing organisms, such as plants and microorganisms.
The identification of these genes often involves a combination of genomic and transcriptomic approaches. For example, researchers can search for DNA sequences that have homology to known terpene synthase genes. Once candidate genes are identified, their function can be confirmed by expressing the gene in a heterologous host system, such as E. coli or yeast, that is engineered to produce the FPP precursor. nih.govnih.gov The engineered host will then produce the enzymatic product of the expressed synthase, which can be identified using techniques like gas chromatography-mass spectrometry (GC-MS). This process allows for the definitive linking of a specific gene to the synthesis of 7-epi-α-eudesmol. ebi.ac.uk The characterization of such a synthase would reveal its substrate specificity, typically showing high fidelity for (2E,6E)-farnesyl diphosphate, and its product profile, yielding 7-epi-α-eudesmol as a major product. ebi.ac.uk
Gene Expression Under Environmental Stress
Environmental stress factors play a significant role in modulating the expression of genes involved in the biosynthesis of secondary metabolites, including this compound. Research has particularly highlighted the impact of drought stress on the production of eudesmol isomers and the expression of related sesquiterpene synthase genes in medicinal plants like Atractylodes lancea.
Detailed Research Findings:
In Atractylodes lancea, a plant known to produce β-eudesmol, a stereoisomer of this compound, drought stress has been shown to have a significant negative impact on the biosynthesis of this compound. nih.govresearchgate.net Studies have demonstrated that prolonged drought conditions lead to a notable decrease in the content of β-eudesmol. nih.govresearchgate.net This reduction in the final product is directly linked to changes at the genetic level.
Similarly, in the related species Atractylodes chinensis, drought stress also affects the expression of genes in the sesquiterpenoid biosynthetic pathway. nih.gov Transcriptomic and physiological analyses have identified numerous differentially expressed genes under drought conditions, including those involved in terpenoid backbone biosynthesis and sesquiterpenoid and triterpenoid biosynthesis. nih.gov This indicates that the response of sesquiterpene synthase genes to drought is a conserved mechanism in this genus.
The universal precursor for sesquiterpene synthesis is farnesyl diphosphate (FPP), which is converted into various sesquiterpene skeletons by different sesquiterpene synthases. nih.gov The downregulation of these specific synthase genes under drought stress directly impacts the conversion of FPP to the eudesmol skeleton, leading to decreased production.
While extensive research has focused on drought, other abiotic stressors are also known to influence the expression of terpene synthase genes in general. However, specific quantitative data on the expression of this compound synthase under a wide array of environmental stresses remains a subject for further investigation.
Interactive Data Table: Effect of Drought Stress on Sesquiterpene Synthase Gene Expression in Atractylodes lancea
The following table summarizes the observed changes in the expression of sesquiterpene synthase genes in Atractylodes lancea under drought stress conditions.
| Gene Category | Number of Genes Affected | Expression Change | Implication for this compound Biosynthesis |
| Sesquiterpene Synthase | 10 | Significantly Downregulated | Reduced synthesis of the eudesmol backbone |
| Differentially Expressed Sesquiterpene Synthases | 7 | Significantly Downregulated | Direct hindrance of the final biosynthetic step |
Structure Activity Relationship Sar and Stereochemical Impact
Influence of Stereochemistry on Biological Activity
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. Even subtle changes in the orientation of functional groups can lead to significant differences in pharmacological outcomes. This is because biological targets, such as enzymes and receptors, are chiral environments themselves, and thus, they interact differently with various stereoisomers of a ligand. The precise fit between a molecule and its binding site, often described by the "lock and key" model, is highly dependent on the stereochemical configuration of the interacting molecule.
For eudesmane (B1671778) sesquiterpenoids, the orientation of the hydroxyl group and the methyl groups, as well as the conformation of the decalin ring system, are key factors influencing their biological effects. While specific studies on the direct influence of 7-epi-α-eudesmol's stereochemistry on its activity are limited, the principles of stereoselectivity in drug action strongly suggest that its unique spatial arrangement will result in a distinct biological profile compared to its isomers.
Comparative Analysis with Eudesmol Stereoisomers and Related Compounds
A comparative analysis of 7-epi-α-eudesmol with its stereoisomers—α-eudesmol, β-eudesmol, and γ-eudesmol—is essential to understand its unique structure-activity relationship. Each of these isomers shares the same molecular formula and connectivity but differs in the spatial arrangement of their atoms.
The core structural differences between the common eudesmol isomers lie in the position of the double bond within the decalin ring system and the stereochemistry at various chiral centers.
α-Eudesmol is characterized by a double bond between carbons 3 and 4 of the decalin ring.
β-Eudesmol possesses an exocyclic double bond between carbon 4 and carbon 14.
γ-Eudesmol has an endocyclic double bond between carbon 4 and carbon 5.
| Compound | Key Structural Feature |
|---|---|
| α-Eudesmol | Double bond at C3-C4 |
| β-Eudesmol | Exocyclic double bond at C4-C14 |
| γ-Eudesmol | Double bond at C4-C5 |
| 7-epi-α-Eudesmol | Epimer of α-eudesmol at C7 |
Research has demonstrated that the structural distinctions among eudesmol isomers lead to varied pharmacological activities. A notable study investigated the cytotoxic effects of α-, β-, and γ-eudesmol on human hepatocellular carcinoma (HepG2) cells. The results highlighted a clear difference in their potency, with α-eudesmol exhibiting the strongest cytotoxic activity, followed by γ-eudesmol, and then β-eudesmol. nih.govresearchgate.net
All three isomers were found to induce cell death through caspase-mediated apoptosis. nih.govresearchgate.net This indicates that while the general mechanism of action might be similar, the stereochemistry influences the degree of activity.
| Isomer | Reported IC50 on B16-F10 Cell Line (μg/mL) | Reported IC50 on HepG2 Cell Line (μg/mL) | Reported IC50 on K562 Cell Line (μg/mL) |
|---|---|---|---|
| α-Eudesmol | 5.38 ± 1.10 | Not explicitly stated for HepG2 in the provided text, but cytotoxic | 10.60 ± 1.33 |
| β-Eudesmol | 16.51 ± 1.21 | 24.57 ± 2.75 | Not explicitly stated for K562 in the provided text, but cytotoxic |
| γ-Eudesmol | 8.86 ± 1.27 | Not explicitly stated for HepG2 in the provided text, but cytotoxic | 15.15 ± 1.06 |
Beyond cytotoxicity, individual isomers have been studied for other biological effects. For instance, β-eudesmol has been investigated for its anti-inflammatory, anti-angiogenic, and neurotrophic properties. It has also been identified as a modulator of neuromuscular blockade. α-Eudesmol has been reported to act as a P/Q-type Ca2+ channel blocker. These distinct activities further underscore the importance of stereochemistry in defining the pharmacological profile of each eudesmol isomer. Due to a lack of specific studies, the pharmacological profile of 7-epi-α-eudesmol remains to be fully elucidated.
The biological activity of a single compound can be influenced by the presence of other molecules. This phenomenon, known as synergism, is particularly relevant in the context of essential oils, where complex mixtures of terpenes often exhibit enhanced effects compared to their individual constituents. While no specific studies on the synergistic effects of 7-epi-α-eudesmol have been identified, the general principles of terpene synergy are well-documented.
Elucidation of Active Conformations and Binding Poses
The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior, including its preferred three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations that a molecule is likely to adopt in a biological system. The specific conformation that binds to a biological target is known as the active conformation or binding pose.
Techniques such as molecular docking and molecular dynamics simulations are computational methods used to predict how a ligand, such as 7-epi-α-eudesmol, might bind to the active site of a protein. ijpsr.comnih.gov These methods can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, a molecular docking study on β-eudesmol has provided insights into its potential binding to glucosyltransferase.
To date, specific studies elucidating the active conformations and binding poses of 7-epi-α-eudesmol are not available in the scientific literature. Such research would be invaluable in understanding its mechanism of action at a molecular level and would facilitate the design of more potent and selective analogs.
Ethnopharmacological Context and Traditional Uses of 7 Epi Alpha Eudesmol Containing Plants
Traditional Medicine Systems Incorporating Source Plants
Plants containing 7-epi-alpha-eudesmol are utilized in numerous traditional healing practices globally. Notably, species from the Aquilaria and Cymbopogon genera are prominent in these traditions.
Aquilaria species, the source of agarwood, are highly valued in Traditional Chinese Medicine and Ayurveda. perflavory.comguidetopharmacology.org In these systems, agarwood is recognized for its aromatic and therapeutic properties. thegoodscentscompany.com Similarly, various Cymbopogon species, commonly known as lemongrass, are staples in the traditional medicine of many countries, including Brazil, India, Cuba, Nigeria, and across Southeast Asia. thegoodscentscompany.comeragene.comthegoodscentscompany.com The infusions and essential oils from these grasses are widely used for their purported medicinal benefits. eragene.com
In South America, other plants containing this compound are also part of traditional practices. For instance, the Mapuche people have traditionally used Drimys winteri, and in Ecuador, Valeriana rigida and Eugenia valvata have documented ethnobotanical uses. nih.govnih.govthegoodscentscompany.com
Historical and Current Applications in Indigenous Practices
The historical and ongoing use of these plants in indigenous health practices highlights their cultural and medicinal importance.
Agarwood, the resinous heartwood from Aquilaria trees, is traditionally used for its sedative, analgesic, and cardioprotective effects. thegoodscentscompany.com It is also used as an incense in spiritual and religious ceremonies. perflavory.comthegoodscentscompany.com
Plants such as Artemisia campestris have a history of use in treating digestive ailments, while Xylopia aromatica has been employed as an antimicrobial and anthelmintic agent in traditional African medicine. nih.govfoodb.ca In Ecuador, indigenous communities use local plants like Valeriana rigida for their anti-inflammatory effects. nih.gov
Table 1: Traditional Uses of Selected Plants Containing this compound
| Plant Species | Part Used | Traditional Use | Geographic Region of Use |
| Aquilaria malaccensis (Agarwood) | Resinous heartwood | Sedative, Analgesic, Cardioprotective, Incense | Asia |
| Cymbopogon citratus (Lemongrass) | Leaves, Stalk | Digestive aid, Anti-inflammatory, Sedative, Fever reducer | Worldwide (Tropics) |
| Cymbopogon distans | Leaves | Treatment for allergic reactions, Oral ulcers | Himalayan region |
| Valeriana rigida | Roots | Anti-inflammatory | Ecuador |
| Artemisia campestris | Aerial parts | Digestive disorders | Not specified |
| Xylopia aromatica | Leaves, Fruits | Antimicrobial, Anthelmintic | Africa, South America |
In Vietnam, both agarwood (Aquilaria spp.) and lemongrass (Cymbopogon spp.) are significant. Agarwood holds a place in traditional medicine for its therapeutic applications. ontosight.ai Lemongrass is a cornerstone of Vietnamese cuisine and is also utilized in traditional health practices, often prepared as a tea to address issues like stomach cramps and flatulence. perflavory.comthegoodscentscompany.com
The genus Cymbopogon is renowned for its wide-ranging applications in folk medicine. ymdb.ca Cymbopogon citratus, or lemongrass, is widely consumed as a tea in Brazilian folk medicine for its calming effects and to alleviate digestive problems such as stomach cramps and flatulence. thegoodscentscompany.comymdb.ca In many tropical regions, it is used to treat fever, inflammation, and digestive issues. thegoodscentscompany.comeragene.com The leaves can be made into a paste and applied topically for headaches or rheumatism. thegoodscentscompany.com
Other species like Cymbopogon distans are used in the Himalayan region, where crushed leaves are added to baths for allergic reactions and raw leaves are chewed for oral ulcers. thegoodscentscompany.com The essential oils from various Cymbopogon species are also key components in aromatherapy for stress relief. perflavory.com These diverse applications are attributed to the plant's rich chemical composition, which includes compounds like citral (B94496) and various sesquiterpenoids, including this compound. thegoodscentscompany.comeragene.comwikidata.org
Bridging Ethnopharmacology and Modern Pharmacological Research
The long-standing traditional use of plants containing this compound has prompted modern scientific inquiry to validate these practices. Research has demonstrated that this compound itself possesses antioxidant, anti-inflammatory, and cytotoxic properties. nih.gov
The traditional use of agarwood (Aquilaria spp.) as a sedative and anti-inflammatory agent is supported by modern studies. thegoodscentscompany.comthegoodscentscompany.com Chemical analysis of agarwood oil has identified several sesquiterpenoids, including 10-epi-γ-eudesmol, agarospirol, and jinkohol, which contribute to its fragrance and potential therapeutic effects. thegoodscentscompany.comfishersci.be
Similarly, the ethnopharmacological use of Cymbopogon species for inflammation and pain is substantiated by research indicating the anti-inflammatory properties of its essential oils. eragene.comontosight.ai The presence of this compound and other bioactive compounds like spathulenol (B192435) in certain plant extracts provides a scientific basis for their traditional applications against inflammatory conditions. nih.gov This convergence of traditional knowledge and modern science helps to identify the phytochemicals responsible for the observed biological activities, paving the way for further research. thegoodscentscompany.com
Future Directions and Research Opportunities
Advanced Mechanistic Elucidation of Biological Activities
While preliminary studies have highlighted the antioxidant, anti-inflammatory, and cytotoxic properties of 7-epi-alpha-eudesmol, a comprehensive understanding of its mechanisms of action at the molecular level is still needed. mdpi.com Future research should focus on delineating the specific cellular pathways modulated by this compound. For instance, its anti-inflammatory effects could be investigated by examining its influence on key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. researchgate.net Similarly, to understand its cytotoxic activity, studies should aim to identify the precise molecular events leading to apoptosis, such as the activation of specific caspases and the regulation of pro- and anti-apoptotic proteins. smolecule.comembrapa.br Investigating its neuroprotective potential is another promising avenue, focusing on its ability to modulate microglial activation and protect against neuronal damage. researchgate.netmdpi.com
Exploration of Novel Molecular Targets
Identifying the direct molecular targets of this compound is crucial for understanding its bioactivity and for the development of more potent and selective analogs. Molecular docking studies have suggested potential interactions with various proteins. researchgate.netnaturalproducts.net For example, in silico models have shown that this compound may interact with protein-tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, suggesting a potential role in diabetes management. researchgate.net Further in silico and in vitro screening against a wide array of enzymes and receptors could uncover novel targets. Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays can be employed to validate these predicted interactions and identify direct binding partners. Uncovering these targets will not only clarify its mechanism of action but also open up new therapeutic applications.
Biotechnological Production and Sustainable Sourcing
Currently, this compound is primarily obtained through extraction from plant sources such as Alpinia calcarata, Callicarpa americana, and Laggera alata. nih.govneist.res.inebi.ac.uk However, reliance on natural extraction can be limited by factors such as plant availability, geographical location, and seasonal variations, leading to inconsistencies in yield and purity. researchgate.net Biotechnological production using engineered microorganisms offers a promising and sustainable alternative. mdpi.commdpi.com
Metabolic engineering of yeast, such as Saccharomyces cerevisiae, or bacteria, like Escherichia coli, can be optimized for the production of sesquiterpenoids. mdpi.comnih.gov This involves introducing and overexpressing the necessary biosynthetic genes, such as those from the mevalonate (B85504) pathway, along with a specific terpene synthase that catalyzes the formation of the eudesmol skeleton. mdpi.comnih.gov Further optimization could involve down-regulating competing metabolic pathways to enhance the yield of the desired compound. mdpi.com Research into the specific enzymes responsible for the synthesis of this compound, such as a putative 7-epi-α-eudesmol synthase, is essential for this approach. beilstein-journals.org
Chemoenzymatic Synthesis and Biocatalysis for Analog Development
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel compounds. nih.gov This approach can be used to produce derivatives of this compound with improved biological activity or pharmacokinetic properties. Enzymes, such as lipases or cytochrome P450 monooxygenases, can be used to introduce specific functional groups at various positions on the eudesmane (B1671778) scaffold. nih.govgoogle.com The plasticity of some sesquiterpene synthases, which can accept modified substrates, also presents an opportunity to generate unnatural sesquiterpenoids. beilstein-journals.org By exploring different enzyme and substrate combinations, a library of this compound analogs can be created for structure-activity relationship (SAR) studies, leading to the identification of compounds with enhanced therapeutic potential.
Integrated Omics Approaches in Phytochemical Research
To gain a holistic understanding of the biological effects of this compound, integrated "omics" approaches are invaluable. This involves the simultaneous analysis of the transcriptome (gene expression), proteome (protein levels), and metabolome (metabolite profiles) of cells or organisms treated with the compound. researchgate.net For example, transcriptomics can reveal which genes are up- or down-regulated in response to this compound, providing clues about the cellular pathways it affects. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can shed light on alterations in cellular metabolism. By integrating these large datasets, researchers can construct comprehensive models of the compound's biological activity and identify key networks and pathways that are perturbed.
Computational Chemistry and In Silico Modeling for Drug Discovery
Computational tools are increasingly important in modern drug discovery. nih.gov In silico modeling, including molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and interaction patterns of this compound and its analogs with potential protein targets. researchgate.netnaturalproducts.netresearchgate.netmdpi.com These studies can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Q & A
Q. How can researchers enhance transparency in reporting negative or inconclusive results?
- Methodological Answer : Pre-register studies on platforms like Open Science Framework (OSF) and submit negative data to journals specializing in null results (e.g., PLOS ONE). Use the ARRIVE 2.0 guidelines for animal studies and CONSORT for in vitro experiments. Disclose conflicts of interest and funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
